3-(Piperidin-3-yl)imidazo[1,5-a]pyridine
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Overview
Description
3-(Piperidin-3-yl)imidazo[1,5-a]pyridine is a heterocyclic compound that features a fused imidazo[1,5-a]pyridine ring system with a piperidine substituent at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-3-yl)imidazo[1,5-a]pyridine can be achieved through various synthetic methodologiesThis process often requires the use of catalysts and specific reaction conditions to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-3-yl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often require the presence of a suitable base or catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield imidazo[1,5-a]pyridine derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the piperidine ring .
Scientific Research Applications
3-(Piperidin-3-yl)imidazo[1,5-a]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Piperidin-3-yl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-4-yl)imidazo[1,5-a]pyridine: This compound has a similar structure but with the piperidine substituent at the 4-position.
3-(Pyridin-2-yl)imidazo[1,5-a]pyridine: This compound features a pyridine substituent instead of a piperidine ring.
1-Chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine: This derivative includes a chlorine atom at the 1-position.
Uniqueness
3-(Piperidin-3-yl)imidazo[1,5-a]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the piperidine ring at the 3-position can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
3-piperidin-3-ylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C12H15N3/c1-2-7-15-11(5-1)9-14-12(15)10-4-3-6-13-8-10/h1-2,5,7,9-10,13H,3-4,6,8H2 |
InChI Key |
FRDIELZLKCZKLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=NC=C3N2C=CC=C3 |
Origin of Product |
United States |
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